molecular formula C14H22N2O6S B2951426 5-[(2,3-Dimethoxy-2-methylpropyl)sulfamoyl]-2-methoxybenzamide CAS No. 2034586-93-9

5-[(2,3-Dimethoxy-2-methylpropyl)sulfamoyl]-2-methoxybenzamide

Cat. No. B2951426
CAS RN: 2034586-93-9
M. Wt: 346.4
InChI Key: RLGFFQCPDMLRGX-UHFFFAOYSA-N
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Description

Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries . They are found in various natural products in organic chemistry .


Synthesis Analysis

Benzamide compounds can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products are purified, and the analysis of these products is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of benzamides can be analyzed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

Benzamides can exhibit various chemical reactions, including antioxidant, free radical scavenging, and metal chelating activity . Some synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular formula and molecular weight. For example, the molecular formula of “5-[(2,3-Dimethoxy-2-methylpropyl)sulfamoyl]-2-methoxybenzamide” is C14H22N2O6S, and its molecular weight is 346.4.

Future Directions

The future directions for research on benzamides could include conducting in vivo biochemical tests of effective amides, which can be carried out in different fields of application .

properties

IUPAC Name

5-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O6S/c1-14(22-4,9-20-2)8-16-23(18,19)10-5-6-12(21-3)11(7-10)13(15)17/h5-7,16H,8-9H2,1-4H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGFFQCPDMLRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,3-Dimethoxy-2-methylpropyl)sulfamoyl]-2-methoxybenzamide

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